molecular formula C9H14ClN3O2 B13482793 methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride

methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride

Cat. No.: B13482793
M. Wt: 231.68 g/mol
InChI Key: YSHQWEZZTACKJG-UHFFFAOYSA-N
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Description

Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride typically involves a multi-step process. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to form the desired indazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amine group (-NH₂) undergoes nucleophilic substitution reactions, particularly under acidic or catalytic conditions. These reactions allow for the introduction of alkyl or aryl substituents:

Reaction TypeConditionsProductsYieldReference
AlkylationAlkyl halides in DMF, K₂CO₃ as baseN-alkylated derivatives68–84%
Reductive AminationKetones/aldehydes, NaBH₄ or NaBH₃CNSecondary/tertiary amines82–87%

For example, reductive amination with cyclic ketones (e.g., dimedone) produces secondary amines with high regioselectivity under oxygenated conditions .

Ester Hydrolysis and Carboxylate Functionalization

The methyl ester group undergoes hydrolysis under basic or acidic conditions, enabling conversion to carboxylic acids or further derivatization:

Reaction TypeConditionsProductsKey ApplicationsReference
Saponification1M NaOH, refluxCarboxylic acid derivativesPrecursor for amide coupling
AmidationNHS/EDC coupling with aminesBioactive amides (e.g., sigma-1 receptor ligands)Drug discovery

Hydrolysis to the carboxylic acid (e.g., 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid) is a critical step for generating intermediates used in peptide-mimetic drug design.

Acylation Reactions

The amino group reacts with acylating agents to form amides, enhancing solubility or binding affinity:

Acylating AgentConditionsProductsBiological RelevanceReference
Acetic anhydridePyridine, RTAcetylated derivativesImproved CNS penetration
Sulfonyl chloridesDCM, TEASulfonamidesSigma-2 receptor selectivity

Acylation with fluorinated benzyl groups (e.g., 2,4-difluorobenzoyl chloride) enhances sigma-1 receptor binding (pKᵢ > 8.0) .

Oxidative Coupling and Cyclization

Under oxidative conditions, the compound participates in cross-dehydrogenative coupling (CDC) reactions with β-dicarbonyl substrates:

SubstrateConditionsProductYieldReference
β-KetoestersAcOH, O₂, 130°CPyrazolo[1,5-a]pyridines72–94%
Cyclic β-diketonesEthanol, O₂Pyrido[1,2-b]indazoles79–87%

For example, reactions with ethyl acetoacetate yield substituted pyrazolo[1,5-a]pyridines via a mechanism involving enol addition and oxidative dehydrogenation .

Salt Formation and Solubility Enhancement

As a hydrochloride salt, the compound exhibits improved aqueous solubility compared to its free base. This property is exploited in pharmacokinetic optimization:

PropertyValueImpactReference
Solubility in PBS>100 μMSuitable for in vitro assays
pKa (predicted)12.06 ± 0.40Favors protonation at physiological pH

Key Mechanistic Insights

  • Reductive Amination : The amine group reacts with carbonyl compounds via imine intermediates, reduced in situ by agents like NaBH₃CN .

  • Oxidative Coupling : Molecular oxygen drives dehydrogenation, forming conjugated heterocycles (e.g., pyrazolo[1,5-a]pyridines) .

  • Acylation Selectivity : Steric hindrance from the tetrahydroindazole ring directs acylation to the exocyclic amine .

Scientific Research Applications

Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit enzymes like 5-lipoxygenase, which plays a role in the inflammatory response . The compound may also interact with various receptors and proteins, modulating their activity and leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride (CAS No. 1781510-37-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its synthesis, mechanism of action, and therapeutic applications.

  • Molecular Formula : C9H13N3O2
  • Molecular Weight : 195.22 g/mol
  • CAS Number : 1781510-37-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that indazole derivatives can modulate several signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Biological Activities

  • Anticancer Activity :
    • Indazole-containing compounds have shown promising anticancer effects. For instance, derivatives have been tested for their inhibitory effects on various cancer cell lines with IC50 values indicating potent activity (e.g., IC50 < 50 nM in some studies) .
    • The compound has been linked to the inhibition of key enzymes involved in cancer progression, such as FGFR (Fibroblast Growth Factor Receptor), with reported IC50 values as low as 4.1 nM for specific derivatives .
  • Anti-inflammatory Effects :
    • Studies have demonstrated that this compound can reduce inflammatory markers in vitro and in vivo models. This includes significant reductions in TNF-alpha and IL-6 production .
  • Neuroprotective Properties :
    • Some indazole derivatives exhibit neuroprotective effects by modulating excitatory amino acid transporters (EAATs), which are critical for maintaining neurotransmitter homeostasis in the central nervous system .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerPotent inhibition of cancer cell lines with IC50 < 50 nM
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
NeuroprotectiveModulation of EAATs

Case Study: Anticancer Efficacy

In a recent study focusing on the anticancer properties of indazole derivatives, this compound was evaluated against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 25 nM . The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR)

Research into the SAR of indazole derivatives has revealed that specific substitutions on the indazole ring enhance biological activity. For example, modifications at the 4-position and 6-position have been shown to significantly increase FGFR inhibitory activity .

Properties

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H13N3O2.ClH/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8;/h5H,2-4,10H2,1H3,(H,11,12);1H

InChI Key

YSHQWEZZTACKJG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC2=C1CC(CC2)N.Cl

Origin of Product

United States

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